molecular formula C8H10O3 B1353774 trans-Hexahydroisobenzofuran-1,3-dione CAS No. 71749-03-6

trans-Hexahydroisobenzofuran-1,3-dione

Cat. No. B1353774
CAS RN: 71749-03-6
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-PHDIDXHHSA-N
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Description

“trans-Hexahydroisobenzofuran-1,3-dione” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as “(3aR,7aR)-hexahydroisobenzofuran-1,3-dione” and “(+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride” among others .


Synthesis Analysis

While specific synthesis methods for “trans-Hexahydroisobenzofuran-1,3-dione” were not found in the search results, it is mentioned as a high-quality product with several applications in organic synthesis . It is a useful building block for the preparation of pharmaceuticals, agrochemicals, and more .


Molecular Structure Analysis

The molecular structure of “trans-Hexahydroisobenzofuran-1,3-dione” can be represented by the InChI string: InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6 (5)8 (10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 . The molecular weight of the compound is 154.16 g/mol .


Physical And Chemical Properties Analysis

“trans-Hexahydroisobenzofuran-1,3-dione” is a colorless, clear, viscous liquid . It has a melting point of 32-34°C, a boiling point of 158°C (at 17mmHg), a relative density of 1.18, and a flash point of 143°C .

Scientific Research Applications

Stereochemistry and Chemical Transformations

A facile protocol for the stereoselective construction of trans-2,3-dihydrobenzofurans showcases the versatility of cyclic 1,3-diketones like trans-hexahydroisobenzofuran-1,3-dione in synthesizing complex heterocyclic structures. This process highlights the compound's utility in domino reactions involving Michael addition and annulation sequences, crucial for developing pharmacologically relevant molecules and materials with unique properties (Vinosha et al., 2012).

Synthesis and Bioactivity

Isoindoline-1,3-dione derivatives, functionalized through reactions with isobenzofuran-1,3-dione, exhibit significant bioactivity. These derivatives have been studied for their cytotoxicity against cancer cell lines and antioxidant activity, demonstrating the potential of trans-hexahydroisobenzofuran-1,3-dione derivatives in therapeutic applications (Kumar et al., 2019).

Green Chemistry Approaches

The synthesis of benzofuran derivatives using trans-hexahydroisobenzofuran-1,3-dione highlights advancements in green chemistry. Efficient, eco-friendly synthesis methods have been developed, emphasizing high yields, short reaction times, and the avoidance of hazardous solvents. This approach underlines the role of trans-hexahydroisobenzofuran-1,3-dione in promoting sustainable chemical practices (Salari et al., 2017).

Environmental and Analytical Applications

The development of novel chemosensors using derivatives of trans-hexahydroisobenzofuran-1,3-dione for detecting environmentally hazardous ions exemplifies its application in environmental science and analytical chemistry. Such sensors offer high selectivity and sensitivity, crucial for monitoring and mitigating pollutants in water and other ecosystems (Jothi et al., 2022).

properties

IUPAC Name

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGBJKUEZFXGO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449118
Record name trans-Hexahydroisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Hexahydroisobenzofuran-1,3-dione

CAS RN

71749-03-6, 14166-21-3
Record name trans-Hexahydroisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-cyclohexane-1,2-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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